molecular formula C8H8BrN3O B8724693 2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine CAS No. 915948-90-2

2-(Azetidin-1-ylcarbonyl)-5-bromopyrimidine

Cat. No. B8724693
M. Wt: 242.07 g/mol
InChI Key: IJGOGKNBAGFIME-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 161a, from 5-bromopyrimidine-2-carboxylic acid (1.60 g, 7.877 mmol) and azetidine hydrochloride (1.11 g, 11.8 mmol) to give a yellow solid (331 mg, 17% yield). 1H NMR (400 MHz, CDCl3) δ 8.92 (s, 2 H) 4.64 (t, J=7.71 Hz, 2 H) 4.29 (t, J=7.83 Hz, 2 H) 2.29-2.41 (m, 2 H); LCMS for C8H8BrN3O m/z 241.00 and 243.00 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C(C1C=[CH:9][C:8](Br)=[CH:7][N:6]=1)=O.[Br:13][C:14]1[CH:15]=[N:16][C:17]([C:20]([OH:22])=O)=[N:18][CH:19]=1.Cl.N1CCC1>>[N:6]1([C:20]([C:17]2[N:18]=[CH:19][C:14]([Br:13])=[CH:15][N:16]=2)=[O:22])[CH2:7][CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C1=NC=C(C=C1)Br)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)O
Step Three
Name
Quantity
1.11 g
Type
reactant
Smiles
Cl.N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=NC=C(C=N1)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 331 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.